

primaquine diphosphate HPLC vs UPLC method validation

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Compound Focus: Primaquine Diphosphate

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Performance Comparison: HPLC vs. UPLC

The table below summarizes the key experimental data from a 2015 study that directly compared HPLC-DAD and UPLC-DAD methods for analyzing anti-malarial drugs, including primaquine [1] [2] [3].

Performance Parameter	HPLC-DAD Method	UPLC-DAD Method	Implications for Analysis
Analysis Time	5.0 minutes per run [1]	1.3 minutes per run [1]	UPLC offers a 74% reduction in analysis time, drastically increasing throughput [1] [4].
Chromatographic Column	ACE C18 (100 mm × 4.6 mm; 5 µm) [1]	Hypersil C18 (50 mm × 2.1 mm; 1.9 µm) [1]	UPLC uses shorter columns with smaller particle sizes, enabling faster separations under higher pressure [4].
Flow Rate	1.0 mL/min [1]	0.6 mL/min [1]	Lower flow rate in UPLC contributes to significant solvent reduction over time [1].
System Pressure	Conventional	High Pressure (up to 1000 bar)	UPLC requires instrumentation capable of withstanding ultra-high

Performance Parameter	HPLC-DAD Method	UPLC-DAD Method	Implications for Analysis
		[4]	pressures [4].
Retention Time (Primaquine)	~2.3 minutes [1]	~0.9 minutes [1]	Faster elution in UPLC without compromising separation quality.
Validation Results			
► Linearity (r^2)	> 0.99 [1]	> 0.99 [1]	Both methods demonstrated excellent correlation over the tested range.
► Precision (CV)	< 2.0% [1]	< 2.0% [1]	Both methods showed highly repeatable results.
► Accuracy (Recovery)	98.37% - 100.67% [1]	98.11% - 99.83% [1]	Both methods provided accurate quantification with recovery rates close to 100%.

Experimental Protocols and Methodologies

Here are the detailed methodologies cited in the performance comparison.

UPLC-DAD Method for Simultaneous Analysis

This method was developed for the quality control of tablet formulations containing chloroquine and primaquine [1].

- **Instrumentation:** Thermo Scientific Acella UPLC system with a Diode Array Detector (DAD) [1].
- **Column:** Hypersil C18 (50 mm × 2.1 mm internal diameter; 1.9 μm particle size) maintained at 25°C [1].
- **Mobile Phase:** A gradient elution with:
 - **(A)** Acetonitrile
 - **(B)** 0.1% aqueous triethylamine, pH adjusted to 3.0 with phosphoric acid [1].
- **Flow Rate:** 0.6 mL/min [1].

- **Detection:** UV detection at 260 nm [1].
- **Injection Volume:** 7.0 μL [1].
- **Sample Preparation:** Tablets were powdered and dissolved in a mixture of methanol and the aqueous mobile phase (B), then diluted to the desired concentration [1].

Comparative HPLC-DAD Method

The conventional HPLC method was adapted and used as a benchmark for the UPLC method development [1].

- **Instrumentation:** Thermo Scientific Acella HPLC system with a DAD [1].
- **Column:** ACE C18 (100 mm \times 4.6 mm internal diameter; 5 μm particle size) at 25°C [1].
- **Mobile Phase:** Identical in composition to the UPLC method but with a different gradient profile [1].
- **Flow Rate:** 1.0 mL/min [1].
- **Detection:** UV at 260 nm [1].
- **Injection Volume:** 10 μL [1].

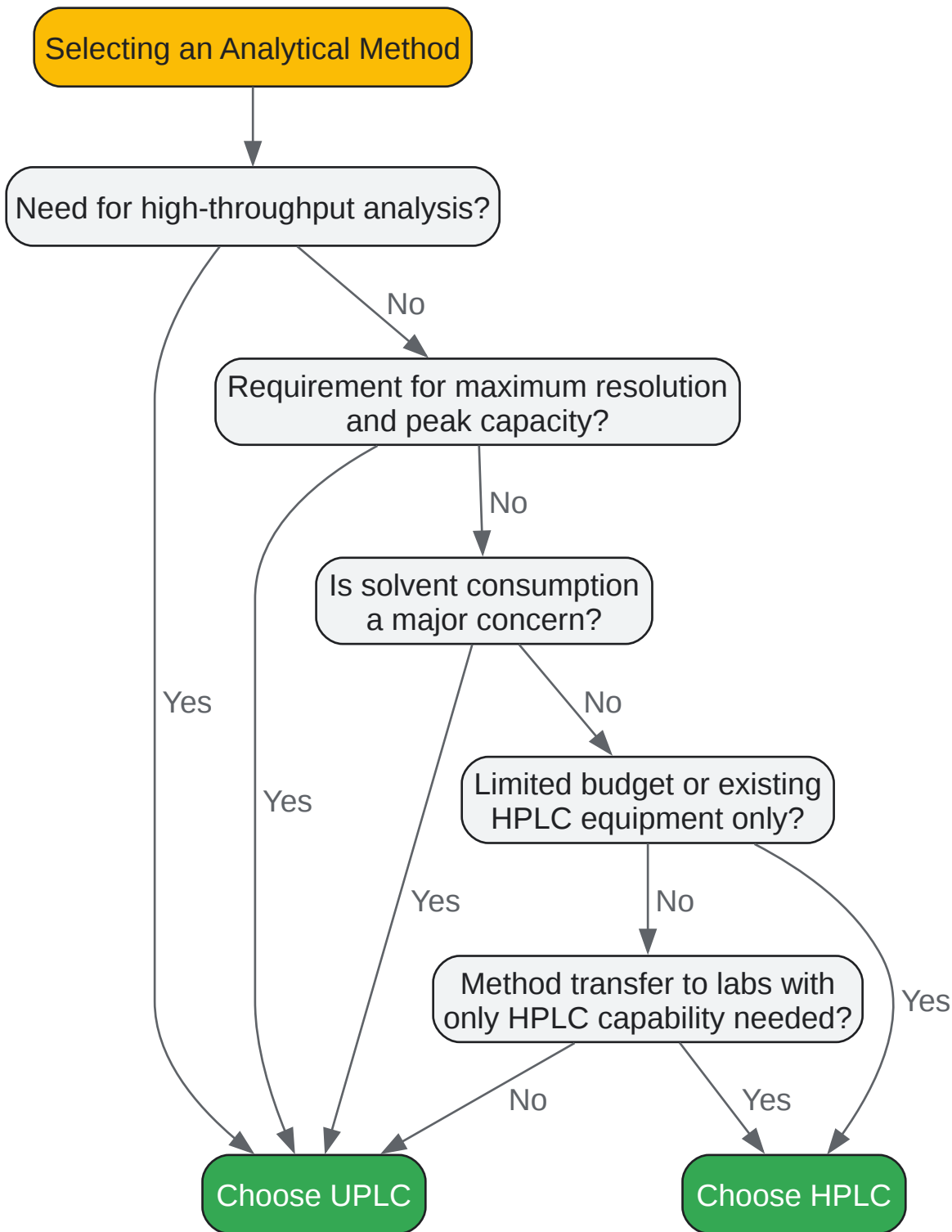
UPLC for Impurity Profiling of Primaquine

Another study focused specifically on primaquine phosphate bulk drug, developing a stability-indicating UPLC method for assay and impurity determination [5].

- **Column:** Waters Acquity BEH C18 (50 mm \times 2.1 mm; 1.7 μm) [5].
- **Runtime:** 5 minutes, which was notably shorter than the conventional HPLC methods used for the same purpose [5].
- **Validation:** The method was validated as per regulatory guidelines, proving its specificity, precision, accuracy, and robustness. Forced degradation studies confirmed its ability to separate primaquine from its degradation products [5].

Key Considerations for Method Selection

To visualize the decision-making process for selecting a technique, the following diagram outlines the key factors.



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The diagram highlights the core advantages of UPLC. The primary drivers for adopting UPLC are **analysis speed, superior resolution, and reduced solvent consumption**, making it ideal for high-throughput

environments like quality control labs [1] [4]. HPLC remains a robust, cost-effective choice for labs with budget constraints or where existing methods and equipment are already established.

Beyond Quality Control: Application in Pharmacokinetics

For researchers needing to analyze primaquine and its metabolites in biological fluids (e.g., for pharmacokinetic studies), more sophisticated techniques are required.

- **UHPLC-MS/MS for Biological Samples:** A 2021 study used Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) to simultaneously determine primaquine and its active metabolite, 5,6-orthoquinone primaquine, in human plasma and urine [6]. This method provided high sensitivity with a short run time of 1.6 minutes for primaquine, demonstrating the extension of UPLC principles to complex bioanalytical applications [6].

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